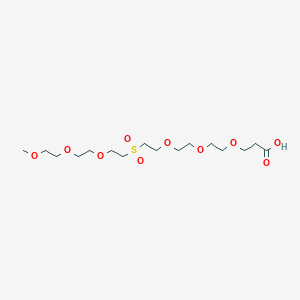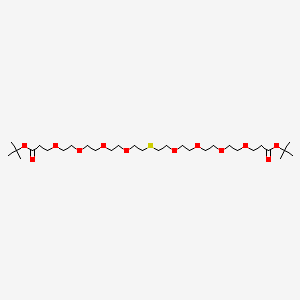
m-PEG3-Sulfone-PEG3-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG3-Sulfone-PEG3-acid: is a polyethylene glycol (PEG)-based linker molecule with sulfone and carboxylic acid functional groups. This compound is commonly used in the field of chemical biology and medicinal chemistry due to its ability to enhance the solubility and stability of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-Sulfone-PEG3-acid typically involves the reaction of PEG chains with sulfone and carboxylic acid groups. The process may include the following steps:
Activation of PEG Chains: PEG chains are activated using reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Coupling Reaction: The activated PEG chains are then coupled with sulfone groups to form the intermediate compound.
Final Functionalization: The intermediate compound is further functionalized with carboxylic acid groups to obtain this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above synthetic routes using large reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize impurities and maximize yield.
化学反応の分析
Types of Reactions: m-PEG3-Sulfone-PEG3-acid can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The sulfone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohols.
Substitution: Amides and thioethers.
科学的研究の応用
m-PEG3-Sulfone-PEG3-acid is widely used in scientific research due to its unique properties:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: It enhances the solubility and stability of biomolecules, making it useful in drug delivery systems.
Medicine: It is employed in the development of targeted therapies, such as PROTACs (Proteolysis Targeting Chimeras), which utilize the ubiquitin-proteasome system to selectively degrade target proteins.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which m-PEG3-Sulfone-PEG3-acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The sulfone group can react with thiol groups of proteins, while the carboxylic acid groups can form stable amide bonds with primary amines.
Pathways: The compound enhances the solubility and stability of bioactive molecules, facilitating their delivery and efficacy in biological systems.
類似化合物との比較
m-PEG3-Sulfone-PEG2-acid: Similar to m-PEG3-Sulfone-PEG3-acid but with a shorter PEG chain.
m-PEG3-Sulfone-PEG4-acid: Similar structure but with a longer PEG chain.
Uniqueness: this compound is unique due to its optimal balance of hydrophilicity and functional group reactivity, making it highly versatile in various applications.
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O10S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-16(17)18/h2-15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLINTTTZSLFCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














